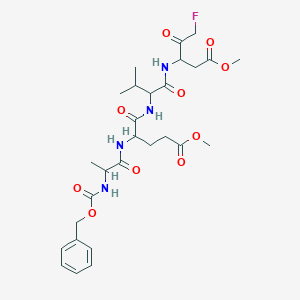
PSCA (105-133)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostate stem cell antigen; PSCA
Aplicaciones Científicas De Investigación
PSCA Expression and Prostate Cancer
Prostate stem cell antigen (PSCA) has been extensively studied for its role in prostate cancer. Research by Gu et al. (2000) indicates that PSCA expression increases with higher Gleason scores, advanced stages, and in bone metastases of prostate cancer. This suggests its potential as a prognostic marker and a molecular target in advanced prostate cancer (Gu et al., 2000). Reiter et al. (1998) found PSCA to be highly up-regulated in prostate cancer, highlighting its utility in diagnosis and therapy (Reiter et al., 1998).
PSCA in Other Cancers
Saeki et al. (2010) discussed PSCA's upregulation in bladder and pancreatic cancers, and its contrasting downregulation in esophageal and gastric cancer, suggesting a dual role in tumor promotion or suppression depending on the cellular context (Saeki et al., 2010). Bahrenberg et al. (2000) also noted a reduced expression of PSCA in bladder and gastric tumors, implying its potential as a marker for early carcinogenesis in these tissues (Bahrenberg et al., 2000).
Therapeutic Applications
Raff et al. (2009) discussed the promise of PSCA in the treatment of prostate cancer, correlating its expression with clinical benchmarks like Gleason score and metastasis (Raff et al., 2009). Saffran et al. (2001) demonstrated the therapeutic potential of anti-PSCA monoclonal antibodies in treating prostate cancer, especially in inhibiting tumor growth and metastasis formation (Saffran et al., 2001).
Diagnostic Applications
Leyton et al. (2008) explored the use of PSCA-specific antibody fragments for imaging PSCA-expressing prostate cancer tumors, which could be significant in diagnostic applications (Leyton et al., 2008).
PSCA in Genetic Studies
Shi et al. (2012) associated PSCA polymorphisms with the risk of gastric cancer, suggesting its role in susceptibility to this type of cancer (Shi et al., 2012). Zhigang et al. (2004) found that PSCA expression correlated with increasing pathological grade, advanced stage, and progression to androgen-independence in prostate cancer (Zhigang et al., 2004).
Potential in Immunotherapy
Wang (2012) highlighted the application of PSCA in immunotherapy for cancers, underscoring its role as both a diagnostic and prognostic biomarker (Wang, 2012).
Propiedades
Nombre del producto |
PSCA (105-133) |
|---|---|
Secuencia |
AILALLPAL |
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Prostate stem cell antigen (105-133); PSCA (105-133) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



